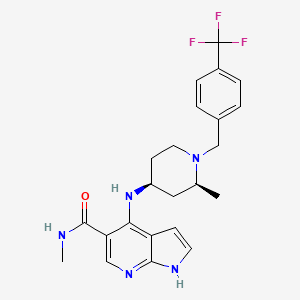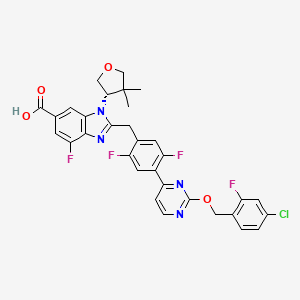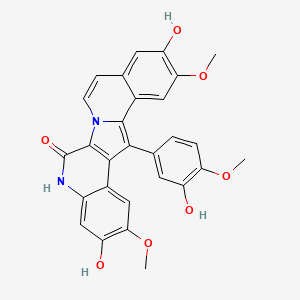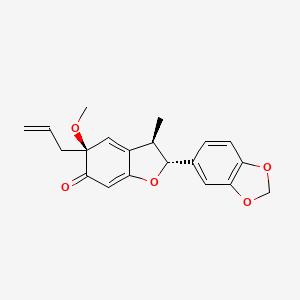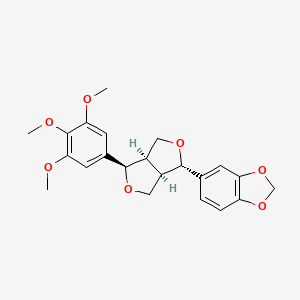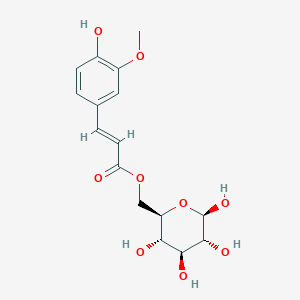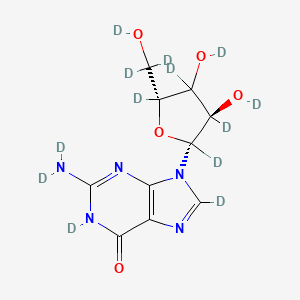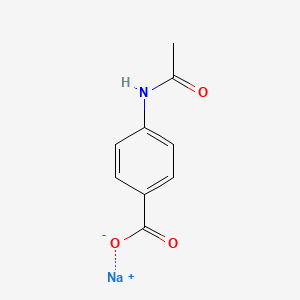
Alternariol-13C14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alternariol-13C14 is a stable isotope-labeled compound derived from alternariol, a mycotoxin produced by various species of the fungus Alternaria. This compound is used primarily as an internal standard in mass spectrometry for the quantification of alternariol in various samples. The labeling with carbon-13 isotopes allows for precise tracking and quantification in analytical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol-13C14 involves the incorporation of carbon-13 isotopes into the molecular structure of alternariol This is typically achieved through the use of carbon-13 labeled precursors in the synthetic pathway
Industrial Production Methods
Industrial production of this compound is carried out using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and precise isotopic labeling. The production process is designed to meet stringent quality standards, ensuring that the final product is suitable for use as a reference standard in analytical applications.
化学反应分析
Types of Reactions
Alternariol-13C14 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in alternariol can be oxidized to form quinones.
Reduction: The carbonyl group in the isocoumarin structure can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers and esters.
科学研究应用
Alternariol-13C14 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of alternariol in food and environmental samples.
Toxicology: Employed in studies to understand the toxicological effects of alternariol and its metabolites.
Pharmacology: Used in research to investigate the pharmacokinetics and pharmacodynamics of alternariol.
Environmental Science: Applied in studies to monitor the presence and levels of alternariol in various environmental matrices.
作用机制
Alternariol-13C14 exerts its effects through several molecular mechanisms:
DNA Interaction: Alternariol interacts with DNA topoisomerase, leading to the formation of single and double-strand breaks.
Oxidative Stress: It generates reactive oxygen species, causing oxidative stress and mitochondrial dysfunction.
Cell Cycle Arrest: Induces cell cycle arrest, particularly in the G2/M phase, leading to reduced cell proliferation.
Apoptosis: Triggers apoptotic cell death through the activation of various signaling pathways.
相似化合物的比较
Alternariol-13C14 is compared with other similar compounds such as:
Alternariol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Alternariol Methyl Ether: A derivative of alternariol with a methyl group, used in studies to understand the structure-activity relationship.
Altenuene: Another mycotoxin produced by Alternaria species, used in comparative toxicological studies.
The uniqueness of this compound lies in its isotopic labeling, which allows for precise quantification and tracking in analytical studies, making it an invaluable tool in scientific research.
属性
分子式 |
C14H10O5 |
|---|---|
分子量 |
272.12 g/mol |
IUPAC 名称 |
3,7,9-trihydroxy-1-(113C)methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)5-11-12(6)9-3-8(16)4-10(17)13(9)14(18)19-11/h2-5,15-17H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
InChI 键 |
CEBXXEKPIIDJHL-FIJHWJEJSA-N |
手性 SMILES |
[13CH3][13C]1=[13CH][13C](=[13CH][13C]2=[13C]1[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)O)O)[13C](=O)O2)O |
规范 SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


